Pfe-pkis 35 -

Pfe-pkis 35

Catalog Number: EVT-10918788
CAS Number:
Molecular Formula: C18H17N5O3S2
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pfe-pkis 35 is classified as a small molecule inhibitor derived from a series of compounds aimed at targeting protein kinases. These inhibitors are crucial in the study of kinase biology and have applications in drug discovery and development. The compound is part of a larger initiative to create a chemogenomic set that includes various kinase inhibitors, allowing researchers to explore the interactions between these compounds and their targets more effectively.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pfe-pkis 35 involves several steps that typically include the formation of key intermediates followed by coupling reactions. Although specific details about the synthesis route for Pfe-pkis 35 are not extensively documented, similar compounds in the literature often utilize techniques such as:

  • Solid-phase synthesis: This method allows for the rapid assembly of compound libraries.
  • Liquid-phase synthesis: Often employed for its versatility in producing larger quantities.
  • Reactions involving coupling agents: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

These methods are supported by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of Pfe-pkis 35 can be elucidated using various spectroscopic techniques. While specific structural data for Pfe-pkis 35 may not be available, compounds in its class typically exhibit:

  • Core scaffold: Often comprising a heterocyclic ring system that interacts with the ATP-binding site of kinases.
  • Functional groups: Such as amines or carboxylic acids that enhance solubility and binding affinity.

The structural analysis can be performed using X-ray crystallography or NMR spectroscopy to provide insights into the three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Pfe-pkis 35 likely undergoes several chemical reactions relevant to its function as a kinase inhibitor:

  • Binding interactions: The compound is designed to bind specifically to target kinases, inhibiting their activity.
  • Pharmacokinetic reactions: These include metabolic pathways that determine the compound's bioavailability and elimination from biological systems.

Detailed kinetic studies would typically involve measuring the inhibition constants (K_i) against various kinases to assess selectivity and potency.

Mechanism of Action

Process and Data

The mechanism of action for Pfe-pkis 35 involves competitive inhibition at the ATP-binding site of target kinases. This process can be described as follows:

  1. Binding: Pfe-pkis 35 binds to the active site of a kinase, preventing ATP from accessing this site.
  2. Inhibition: This binding leads to a decrease in phosphorylation events mediated by the kinase, thereby altering downstream signaling pathways.
  3. Cellular effects: The inhibition can result in reduced cell proliferation or altered apoptosis pathways, which are particularly relevant in cancer biology.

Quantitative data regarding its efficacy can be obtained from assays measuring cellular responses following treatment with Pfe-pkis 35.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Pfe-pkis 35 may include:

  • Molecular weight: Typically within a range conducive to cellular permeability (around 300-500 g/mol).
  • Solubility: Predicted solubility profiles can be assessed using computational models like SwissADME, which evaluates parameters such as lipophilicity (LogP) and solubility categories.

Chemical properties would encompass stability under physiological conditions, reactivity with biological targets, and potential off-target interactions.

Applications

Scientific Uses

Pfe-pkis 35 has potential applications in several areas:

  • Cancer research: As a selective inhibitor, it could be used to elucidate kinase roles in tumorigenesis.
  • Drug discovery: It serves as a lead compound for developing more potent inhibitors with improved selectivity profiles.
  • Chemical proteomics: The compound can be utilized in profiling kinase interactions within cellular contexts, aiding in understanding complex signaling networks.
Discovery and Development of PFE-PKIS 35 within Kinase Chemogenomic Libraries

Role in the Kinase Chemogenomic Set Initiative for Understudied Kinases

PFE-PKIS 35 emerged as a strategic component of the Kinase Chemogenomic Set (KCGS), an open-science initiative designed to illuminate the biological functions of understudied human kinases. The KCGS, spearheaded by the Structural Genomics Consortium, aims to provide researchers with highly annotated, potent, and selective kinase inhibitors to accelerate target validation and drug discovery. Version 1.0 of KCGS comprised 187 inhibitors covering 215 human kinases, including numerous "dark kinases" prioritized by the NIH Illuminating the Druggable Genome program. These kinases, historically neglected in research due to limited tools, represent over 80% of the human kinome. PFE-PKIS 35 contributes to this mission by targeting specific understudied kinases, enabling phenotypic screening in cellular assays to link kinase inhibition to disease biology. Its inclusion facilitates the exploration of kinase signaling networks in pathologies such as cancer and inflammatory disorders, where dark kinases may play critical but uncharacterized roles [1] [6].

Table 1: KCGS Coverage of Kinase Families

Kinase FamilyAssayed KinasesKCGS-Covered KinasesCoverage (%)
Tyrosine Kinase (TK)905467%
CMGC643762%
Lipid Kinase201077%
STE471331%
Total Screenable Kinome40121554%

Source: KCGS Version 1.0 data [1]

Collaborative Contributions from Pharmaceutical and Academic Partners to Compound Curation

The development of PFE-PKIS 35 epitomizes the KCGS’s collaborative framework, which integrated resources from pharmaceutical companies and academic laboratories. Pfizer contributed this compound as part of the "PFE-PKIS" sublibrary, donating proprietary inhibitors from internal drug discovery programs. These compounds underwent rigorous cross-screening to ensure they met KCGS selectivity standards. Academic partners, including the laboratory of Nathanael Gray at Dana-Farber Cancer Institute and Cancer Research UK, supplemented industry contributions with novel chemotypes. The Structural Genomics Consortium coordinated compound acquisition, validation, and data dissemination, while commercial entities like DiscoverX and Eurofins provided high-throughput biochemical profiling across 401 wild-type human kinases. This multi-stakeholder model enabled the aggregation of geographically and intellectually diverse expertise, transforming proprietary assets into public tools for fundamental kinase biology research [1] [4] [6].

Table 2: Key Contributors to KCGS Compound Libraries

Contributor TypeExamplesRole
Pharmaceutical CompaniesPfizer, GlaxoSmithKline, Bayer, AstraZenecaDonated clinical/preclinical inhibitors
Academic LaboratoriesDana-Farber Cancer Institute, Cancer Research UKProvided novel chemotypes & validation data
Screening VendorsDiscoverX, EurofinsConducted kinome-wide biochemical profiling
Funding BodiesNIH Illuminating the Druggable Genome ProgramSupported assay costs & data curation

Selection Criteria for KCGS: Potency, Selectivity, and Kinome Coverage Optimization

PFE-PKIS 35 was subjected to stringent selection criteria to qualify for KCGS inclusion. Potency was evaluated via dose-response assays, requiring a dissociation constant (KD) of <100 nM against primary kinase targets. Selectivity was assessed using the DiscoverX scanMAX panel, which screened compounds at 1 µM against 401 human kinases. Compounds needed a selectivity index (S10) of <0.025, meaning they inhibited ≤2.5% of off-target kinases at this concentration. Kinome coverage was optimized by prioritizing inhibitors for kinases lacking existing probes, especially dark kinases. For example, KCGS included inhibitors for 37 of 162 IDG-classified dark kinases. PFE-PKIS 35 was selected based on its ability to inhibit a high-priority understudied kinase with minimal off-target activity, as validated by dose-dependent KD measurements for all kinases showing >90% inhibition in initial screens. This triage process ensured KCGS maximized kinome coverage while minimizing redundancy, with 114 kinases covered by ≥2 inhibitors and 98 by single inhibitors like PFE-PKIS 35 [1] [5].

Table 3: KCGS Selection Criteria for Inhibitors

ParameterThresholdAssay MethodPurpose
PotencyKD < 100 nMDiscoverX scanMAX dose-responseEnsure target engagement in cells
SelectivityS10 < 0.025Full-panel binding at 1 µMMinimize polypharmacology
Coverage2+ chemotypes per kinase (goal)Manual curation based on kinome gapsMaximize tool utility for dark kinases

PFE-PKIS 35 exemplifies these criteria, with biochemical profiling confirming its narrow spectrum. For instance, it demonstrated sub-100 nM activity against its primary target while showing negligible inhibition (>90% residual activity) for 97.5% of off-target kinases in the scanMAX panel. This selectivity was critical to minimize misinterpretation in phenotypic screens, where off-target effects can obscure kinase-specific biology [1] [6].

The Kinase Chemogenomic Set represents a transformative open-science resource, with PFE-PKIS 35 illustrating how collaborative rigor accelerates the exploration of uncharted kinome territories.

Properties

Product Name

Pfe-pkis 35

IUPAC Name

4-(4-methylsulfonylphenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C18H17N5O3S2/c1-28(24,25)13-4-2-12(3-5-13)15-14(10-19)18(23-6-8-26-9-7-23)27-16(15)17-20-11-21-22-17/h2-5,11H,6-9H2,1H3,(H,20,21,22)

InChI Key

CPEZYFQSNQRHMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2C#N)N3CCOCC3)C4=NC=NN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.